molecular formula C14H12N2O3S B11725487 3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one

Cat. No.: B11725487
M. Wt: 288.32 g/mol
InChI Key: HXOOQJBNVDSVCS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one (CAS: 338400-20-7) is a chalcone derivative featuring a thiophene ring, a diazenyl group, and a 4-methoxyphenyl substituent. Its structure combines α,β-unsaturated ketone functionality with aromatic and heteroaromatic moieties, making it a candidate for diverse biological and material science applications. The compound is synthesized via Claisen-Schmidt condensation, a common method for chalcone derivatives, and is commercially available at 95% purity .

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C14H12N2O3S/c1-19-11-6-4-10(5-7-11)15-16-12(9-17)14(18)13-3-2-8-20-13/h2-9,17H,1H3

InChI Key

HXOOQJBNVDSVCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one typically involves an azo-coupling reaction. This reaction is a type of electrophilic substitution where an aromatic amine reacts with a diazonium salt. The general procedure involves the following steps:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of azo compounds, including this compound, often involves large-scale diazotization and coupling reactions. These processes are optimized for high yield and purity, and they typically involve continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a dye and pigment due to its vibrant color properties.

    Biology: Investigated for its potential as a biological stain and in histological studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of colored materials, such as textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one involves its interaction with molecular targets through the diazenyl group. This group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogues share the α,β-unsaturated ketone core but differ in substituents, influencing their physical, electronic, and biological properties. Key analogues include:

Table 1: Structural Comparison of Chalcone Derivatives
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol)
3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one (Target) Thiophen-2-yl, 4-methoxyphenyldiazenyl, hydroxyl C₁₄H₁₁N₂O₃S 299.32
(2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one Thiophen-2-yl, 4-dimethylaminophenyl C₁₅H₁₅NOS 265.35
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one 4-Methoxyphenyl, 2-methoxyphenoxy, hydroxyl C₁₇H₁₈O₅ 314.32
(E)-3-(4-MethoxyANILINO)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one 4-Methoxyanilino, thiazolyl, methyl C₂₀H₁₈N₂O₂S 350.43
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 4-Chlorophenyl, 4-hydroxyphenyl C₁₅H₁₁ClO₂ 258.70
Key Observations:
  • Electron-Withdrawing/Donating Groups : The target compound’s diazenyl group (-N=N-) enhances electron delocalization, contrasting with electron-donating groups (e.g., -OCH₃ in ) or halogen substituents (e.g., -Cl in ) in analogues .
  • Heteroaromatic Influence : Thiophene (as in the target and ) imparts greater π-conjugation compared to phenyl or thiazole rings (), affecting redox properties .

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility Trends
This compound Not reported Not reported Likely polar aprotic solvents
3-Hydroxy-2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)propan-1-one 200–201 (dec.) 494.7 Low solubility in water
(2E)-3-[4-(Dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one Not reported Not reported Enhanced solubility in DMSO
Key Observations:
  • The hydroxyl and methoxy groups in ’s compound contribute to higher melting points (200–201°C) due to hydrogen bonding .
  • Solubility differences arise from substituent polarity; dimethylamino groups () improve solubility in polar solvents .
Key Observations:
  • Halogenated derivatives () show broader antimicrobial activity compared to methoxy-substituted analogues .

Biological Activity

3-Hydroxy-2-[(4-methoxyphenyl)diazenyl]-1-thiophen-2-ylprop-2-en-1-one is a synthetic compound with notable biological activities attributed to its unique chemical structure. This compound features a thiophene ring, a hydroxy group, and a diazenyl moiety linked to a methoxyphenyl group, which contributes to its electronic properties and potential therapeutic applications.

The molecular formula of the compound is C13H12N2O2S. Its structure is characterized by:

  • Thiophene Ring : Enhances electronic properties.
  • Diazenyl Group : Known for its reactivity and potential in biological interactions.
  • Methoxyphenyl Group : Provides additional stability and interaction sites.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Enzyme Inhibition : It interacts with enzymes such as tyrosinase, where it exhibits inhibitory effects through specific binding sites. The interactions involve hydrogen bonding and hydrophobic interactions with active site residues, enhancing its potential as a therapeutic agent for conditions like hyperpigmentation.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, though further investigation is required to quantify these effects .

Enzyme Interaction Studies

A study examining the interaction of this compound with tyrosinase revealed that the compound could effectively inhibit enzyme activity at micromolar concentrations. This inhibition was attributed to the compound's ability to form stable complexes with the enzyme, thereby blocking the substrate access.

Antioxidant Activity Assessment

The antioxidant activity of the compound was evaluated using various assays, including the DPPH radical scavenging assay. Results indicated that the compound demonstrated significant antioxidant activity, comparable to known antioxidants at similar concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntioxidant, Enzyme Inhibition
4-HydroxybenzaldehydeSimilar diazenyl structureModerate Antioxidant
4-MethoxyphenolMethoxy group presentAntimicrobial

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